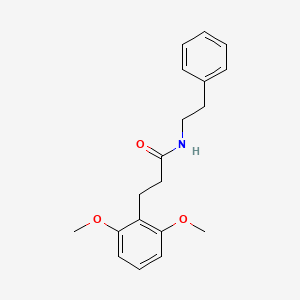
2,5-Dimercaptobenzene-1,4-diol
Vue d'ensemble
Description
2,5-Dimercaptobenzene-1,4-diol (DMBD) is a chemical compound that has been extensively studied for its potential applications in scientific research. DMBD is a chelating agent that has been shown to have a high affinity for heavy metals such as mercury, lead, and cadmium. The ability of DMBD to bind to these metals makes it a valuable tool in the study of heavy metal toxicity and detoxification.
Mécanisme D'action
The mechanism of action of 2,5-Dimercaptobenzene-1,4-diol is based on its ability to chelate heavy metals. 2,5-Dimercaptobenzene-1,4-diol has two thiol groups that can bind to heavy metals, forming stable complexes that can be excreted from the body. The ability of 2,5-Dimercaptobenzene-1,4-diol to bind to heavy metals makes it a valuable tool in the study of heavy metal toxicity and detoxification.
Biochemical and Physiological Effects:
2,5-Dimercaptobenzene-1,4-diol has been shown to have a number of biochemical and physiological effects. In addition to its ability to chelate heavy metals, 2,5-Dimercaptobenzene-1,4-diol has been shown to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases. 2,5-Dimercaptobenzene-1,4-diol has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 2,5-Dimercaptobenzene-1,4-diol is its ability to chelate heavy metals, which makes it a valuable tool in the study of heavy metal toxicity and detoxification. However, 2,5-Dimercaptobenzene-1,4-diol is not without its limitations. One limitation of 2,5-Dimercaptobenzene-1,4-diol is its potential toxicity, which requires careful handling and proper safety precautions. Another limitation of 2,5-Dimercaptobenzene-1,4-diol is its limited solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of future directions for research on 2,5-Dimercaptobenzene-1,4-diol. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the exploration of new applications for 2,5-Dimercaptobenzene-1,4-diol, such as in the treatment of oxidative stress-related diseases or in the development of new chelating agents. Additionally, further research is needed to better understand the potential toxicity of 2,5-Dimercaptobenzene-1,4-diol and to develop proper safety guidelines for its use in scientific research.
Applications De Recherche Scientifique
2,5-Dimercaptobenzene-1,4-diol has been extensively studied for its potential applications in scientific research. One of the primary uses of 2,5-Dimercaptobenzene-1,4-diol is in the study of heavy metal toxicity and detoxification. 2,5-Dimercaptobenzene-1,4-diol has been shown to be effective in removing heavy metals from the body and has been used in the treatment of heavy metal poisoning.
Propriétés
IUPAC Name |
2,5-bis(sulfanyl)benzene-1,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,7-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJXFRJEPWAKDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S)O)S)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimercapto-1,4-dihydroxybenzene | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7694863.png)





